molecular formula C18H33N3O6S B10777907 H-gGlu-D-Cys(octyl)(octyl)-Gly-OH

H-gGlu-D-Cys(octyl)(octyl)-Gly-OH

Cat. No.: B10777907
M. Wt: 419.5 g/mol
InChI Key: MJWCZWAVSJZQNL-UONOGXRCSA-N
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Description

“H-gGlu-D-Cys(octyl)(octyl)-Gly-OH” is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-gGlu-D-Cys(octyl)(octyl)-Gly-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

For industrial-scale production, automated peptide synthesizers are used to streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“H-gGlu-D-Cys(octyl)(octyl)-Gly-OH” can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Functional groups on the peptide can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkylating agents like iodoacetamide for cysteine modification.

Major Products

    Oxidation: Formation of disulfide-linked dimers or higher-order structures.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

“H-gGlu-D-Cys(octyl)(octyl)-Gly-OH” may have several applications in scientific research:

    Chemistry: Used as a building block for more complex molecules or as a model compound for studying peptide chemistry.

    Biology: Investigated for its role in protein-protein interactions, enzyme inhibition, or as a probe in biochemical assays.

    Medicine: Potential therapeutic applications, such as in drug delivery systems or as a therapeutic agent itself.

    Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “H-gGlu-D-Cys(octyl)(octyl)-Gly-OH” would depend on its specific application. Generally, peptides can interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity. The cysteine residue may form covalent bonds with target proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    H-gGlu-D-Cys-Gly-OH: A simpler analog without the octyl modifications.

    H-gGlu-Cys(octyl)-Gly-OH: A similar compound with only one octyl modification.

    H-gGlu-D-Cys-Gly-OH: Another analog with different stereochemistry.

Uniqueness

“H-gGlu-D-Cys(octyl)(octyl)-Gly-OH” is unique due to its dual octyl modifications, which may enhance its hydrophobicity, stability, and interaction with lipid membranes or hydrophobic pockets in proteins.

Properties

Molecular Formula

C18H33N3O6S

Molecular Weight

419.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-octylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C18H33N3O6S/c1-2-3-4-5-6-7-10-28-12-14(17(25)20-11-16(23)24)21-15(22)9-8-13(19)18(26)27/h13-14H,2-12,19H2,1H3,(H,20,25)(H,21,22)(H,23,24)(H,26,27)/t13-,14+/m0/s1

InChI Key

MJWCZWAVSJZQNL-UONOGXRCSA-N

Isomeric SMILES

CCCCCCCCSC[C@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

CCCCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

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